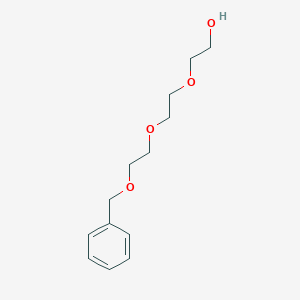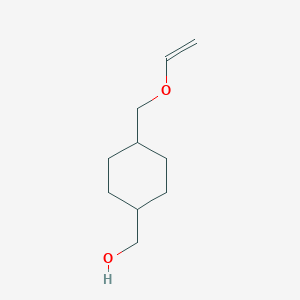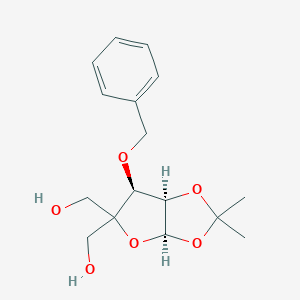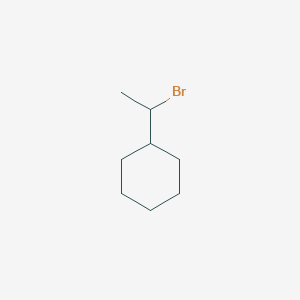
(1-Bromoethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromoethyl)cyclohexane is an organic compound with the molecular formula C8H15Br It consists of a cyclohexane ring substituted with a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Bromoethyl)cyclohexane can be synthesized through the bromination of ethylcyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the ethyl group, leading to the formation of the bromoethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring a higher yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (1-Bromoethyl)cyclohexane undergoes various types of chemical reactions, including substitution, elimination, and addition reactions.
Common Reagents and Conditions:
Substitution Reactions: In the presence of nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu), this compound can undergo nucleophilic substitution reactions to form ethers or other substituted products.
Elimination Reactions: When treated with strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to form alkenes. The reaction conditions, such as temperature and solvent, play a crucial role in determining the major product.
Addition Reactions: The compound can also participate in addition reactions with electrophiles, such as hydrogen bromide (HBr), to form addition products.
Major Products Formed:
Substitution Reactions: Ethers and other substituted cyclohexane derivatives.
Elimination Reactions: Alkenes, such as cyclohexene derivatives.
Addition Reactions: Addition products with electrophiles, such as bromoalkanes.
Scientific Research Applications
(1-Bromoethyl)cyclohexane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of (1-Bromoethyl)cyclohexane involves its reactivity with nucleophiles and electrophiles. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. In elimination reactions, the compound can form alkenes through the removal of a hydrogen atom and the bromine atom. The specific molecular targets and pathways depend on the nature of the reacting species and the reaction conditions.
Comparison with Similar Compounds
(1-Chloroethyl)cyclohexane: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits similar reactivity but with different reaction rates and conditions due to the difference in the leaving group ability of chlorine and bromine.
(1-Iodoethyl)cyclohexane: Contains an iodine atom instead of bromine. Iodine is a better leaving group than bromine, making this compound more reactive in substitution reactions.
(1-Fluoroethyl)cyclohexane: Contains a fluorine atom, which is a poor leaving group compared to bromine. This compound is less reactive in substitution reactions but can participate in other types of reactions.
Uniqueness of (1-Bromoethyl)cyclohexane: this compound is unique due to the balance between its reactivity and stability. The bromine atom provides a good leaving group, making the compound reactive in substitution and elimination reactions, while the cyclohexane ring offers structural stability. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromoethylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGXAQIAUFEJTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513495 |
Source


|
| Record name | (1-Bromoethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-42-3 |
Source


|
| Record name | (1-Bromoethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-bromoethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
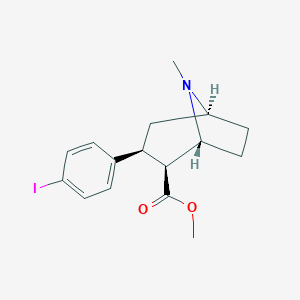
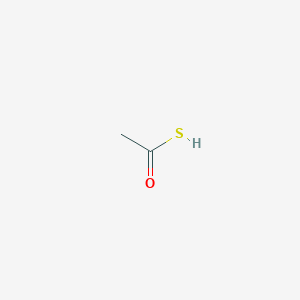
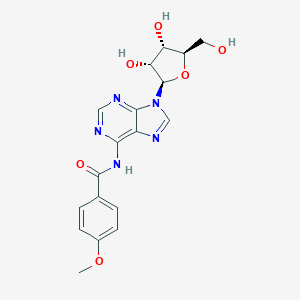
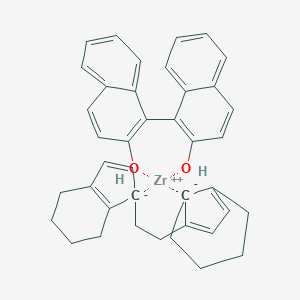
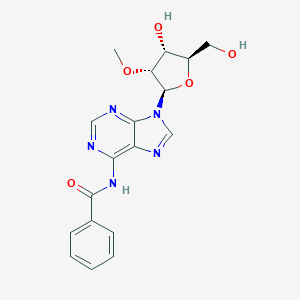
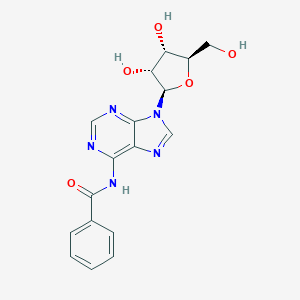
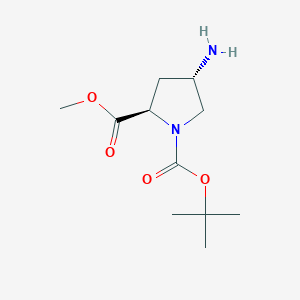
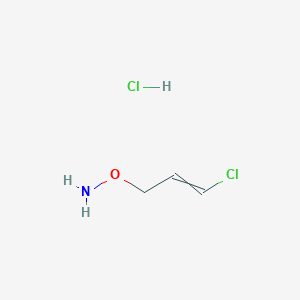
![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)
